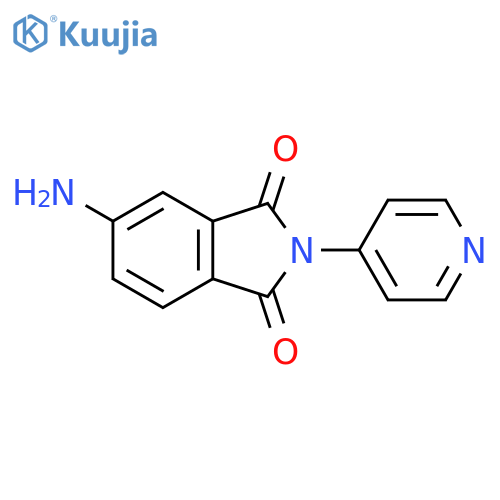

Cas no 1042635-65-3 (5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

1042635-65-3 structure

商品名:5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS番号:1042635-65-3

MF:C13H9N3O2

メガワット:239.229462385178

MDL:MFCD11168921

CID:5156696

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-pyridinyl)-

- 5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

-

- MDL: MFCD11168921

- インチ: 1S/C13H9N3O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H,14H2

- InChIKey: NEBHGLXFFNHNRJ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=C(N)C=C2)C(=O)N1C1C=CN=CC=1

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1138961-5g |

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 95% | 5g |

$866.0 | 2024-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087947-1g |

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 95% | 1g |

¥2051.0 | 2023-03-01 | |

| Enamine | EN300-88961-0.05g |

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 0.05g |

$468.0 | 2023-09-01 | ||

| Enamine | EN300-88961-2.5g |

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 2.5g |

$1089.0 | 2023-09-01 | ||

| Enamine | EN300-88961-1g |

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 1g |

$557.0 | 2023-09-01 | ||

| Enamine | EN300-88961-0.5g |

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 0.5g |

$535.0 | 2023-09-01 | ||

| Enamine | EN300-88961-10.0g |

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 10.0g |

$3130.0 | 2023-02-11 | ||

| Enamine | EN300-88961-0.25g |

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 0.25g |

$513.0 | 2023-09-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087947-5g |

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 95% | 5g |

¥5943.0 | 2023-03-01 | |

| Ambeed | A1138961-1g |

5-Amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

1042635-65-3 | 95% | 1g |

$298.0 | 2024-04-26 |

5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1042635-65-3 (5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1042635-65-3)5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/779.0